Pessoine

Description

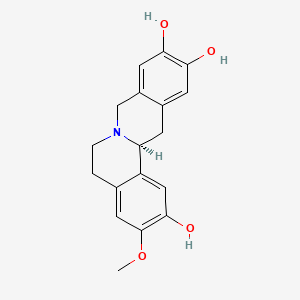

Structure

3D Structure

Properties

CAS No. |

88668-29-5 |

|---|---|

Molecular Formula |

C18H19NO4 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

(13aS)-3-methoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10,11-triol |

InChI |

InChI=1S/C18H19NO4/c1-23-18-7-10-2-3-19-9-12-6-16(21)15(20)5-11(12)4-14(19)13(10)8-17(18)22/h5-8,14,20-22H,2-4,9H2,1H3/t14-/m0/s1 |

InChI Key |

NZFYGBOUVBINBH-AWEZNQCLSA-N |

SMILES |

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)O |

Isomeric SMILES |

COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)O |

Canonical SMILES |

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)O |

Synonyms |

pessoine |

Origin of Product |

United States |

Isolation and Structural Elucidation of Pessoine

Pessoine was first isolated from the trunk bark of Annona spinescens, a plant species belonging to the Annonaceae family. The isolation process typically involves the extraction of alkaloids from the plant material. This compound was isolated alongside another berbine (B1217896) alkaloid, Spinosine (B1194846), during investigations into the alkaloid content of Annona spinescens bark and roots. acs.orgnih.gov

The structural elucidation of this compound was primarily achieved through comprehensive spectroscopic methods. Analysis of the spectroscopic data, including Electron Ionization Mass Spectrometry (EIMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet (UV) spectroscopy, was crucial in determining the compound's structure. acs.orgnih.govacs.org

The EIMS of this compound displayed a molecular ion peak at m/z 313. This finding, along with fragmentation patterns observed in the mass spectrum, was indicative of a berbine skeleton. The fragmentation suggested the presence of two hydroxyl groups on one ring system and one hydroxyl and one methoxy (B1213986) group on another ring system of the berbine core. acs.org The molecular formula of this compound has been reported as C₁₈H₁₉NO₄, which corresponds to a molecular weight of approximately 313.30 g/mol or 313.350 g/mol , consistent with the observed molecular ion peak. hodoodo.combic.ac.cn

Further structural details were revealed through ¹H-NMR spectroscopy. The ¹H-NMR spectrum of this compound exhibited a single methoxy signal at δ 3.75, confirming the presence of only one methoxy group in the molecule. acs.org This observation was key in differentiating this compound from related alkaloids with a higher degree of methylation. Chemical transformations, such as acetylation of this compound, provided further proof of the number of hydroxyl groups present. Acetylation of this compound with acetic anhydride (B1165640) and pyridine (B92270) yielded a tri-O-acetyl derivative, indicating the presence of three hydroxyl groups in the molecule. acs.org

The UV spectrum of this compound showed characteristic absorptions of a phenolic berbine skeleton. acs.org The specific positions of the hydroxyl and methoxy groups on the isoquinolinoisoquinoline backbone were determined through detailed analysis of 1D and 2D NMR data, including techniques like NOESY. acs.orguchile.cl The stereochemistry of this compound was established as the (13aS) configuration, based on optical rotation measurements. acs.orgontosight.ai

Based on these spectroscopic and chemical analyses, the structure of this compound was elucidated as (13aS)-3-methoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10,11-triol. ontosight.ai

Here is a summary of some key data for this compound:

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NO₄ | hodoodo.combic.ac.cn |

| Molecular Weight | 313.30 g/mol or 313.350 g/mol | hodoodo.combic.ac.cn |

| EIMS m/z [M]+ | 313 | acs.org |

| ¹H-NMR (Methoxy) | δ 3.75 (3H, s, OMe) | acs.org |

| Stereochemistry | (13aS) | acs.orgontosight.ai |

| Source Plant | Annona spinescens | acs.orgnih.gov |

| Alkaloid Class | Berbine (Isoquinoline alkaloid) | acs.orgnih.govontosight.ai |

Chemical Synthesis and Derivatization Strategies for Pessoine

Total Synthesis Approaches to the Pessoine Core Structure

Total synthesis aims to construct a complex molecule from simpler, commercially available starting materials through a series of chemical reactions. While specific detailed total synthesis routes for this compound were not extensively detailed in the search results, the synthesis of related berbine (B1217896) and isoquinoline (B145761) alkaloids provides insight into potential strategies.

General approaches to the synthesis of tetrahydroprotoberberines (berbines), the structural class to which this compound belongs, often involve Pictet-Spengler reactions. researchgate.net In plants, the enzyme norcoclaurine synthase (NCS) catalyzes a key Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, a precursor to many benzylisoquinoline alkaloids, including berbines. ucl.ac.uk In vitro, berbines can be accessed chemically from norlaudanosoline via a Pictet-Spengler reaction with formaldehyde. researchgate.net

Semisynthetic Modifications and Analog Preparation (e.g., Acetylation)

Semisynthesis involves modifying a naturally occurring precursor to obtain the desired compound or its analogs. This approach is often used when the natural product can be isolated, but modifications are needed to study structure-activity relationships or improve properties.

The search results mention the isolation of this compound from Annona spinescens, suggesting it is available as a natural precursor for potential semisynthetic modifications. researchgate.netnih.gov While direct examples of the acetylation of this compound were not found, acetylation is a common chemical modification strategy applied to molecules containing hydroxyl or amino groups. For instance, acetylation is a key modification studied in the context of histone proteins, where semisynthetic methodologies have been developed to generate site-specifically acetylated histone analogs for research purposes. nih.gov These methods can involve strategies like thiol-ene coupling chemistry. nih.gov

The preparation of analogs through semisynthesis allows for the exploration of how structural changes, such as the addition of acetyl groups, affect the compound's properties and interactions.

Chemoenzymatic Synthesis and Biocatalytic Pathways

Chemoenzymatic synthesis combines chemical reaction steps with enzymatic transformations, leveraging the specificity and efficiency of enzymes. Biocatalytic pathways utilize enzymes or whole cells to perform chemical conversions.

The biosynthesis of many alkaloids, including the precursors to berbines, involves enzymatic steps. For example, norcoclaurine synthase (NCS) is a key enzyme in the biosynthesis of benzylisoquinoline alkaloids. ucl.ac.uk Studies have explored the mechanism and biocatalytic potential of NCS, including its use in one-pot chemoenzymatic syntheses of tetrahydroisoquinolines and tetrahydroprotoberberines. researchgate.netucl.ac.uk These chemoenzymatic cascades can combine enzymatic steps, such as those catalyzed by NCS and transaminases, with additional chemical steps to produce chiral alkaloids. ucl.ac.uk

Research into the biotransformation of phenolic tetrahydroprotoberberines in plant cell cultures using techniques like LC-NMR and LC-MS has also been conducted, indicating the involvement of enzymatic processes in modifying these structures in biological systems. researchgate.net While specific biocatalytic pathways solely focused on the de novo synthesis of this compound were not explicitly detailed, the enzymatic steps involved in the biosynthesis and modification of related berbine alkaloids highlight the potential for chemoenzymatic or biocatalytic approaches in accessing this compound or its analogs.

Streamlined chemoenzymatic synthesis methods have also been developed for other classes of compounds, such as cyclic peptides, by utilizing enzymes like non-ribosomal peptide cyclases. nih.gov These examples demonstrate the growing application of chemoenzymatic strategies in synthesizing complex natural products and their derivatives.

Biological Activity and Mechanistic Studies of Pessoine

In Vitro Antiparasitic Activity Investigations

Pessoine has been investigated for its efficacy against significant protozoan parasites responsible for neglected tropical diseases.

Antileishmanial Efficacy in Parasite Cultures (e.g., against Leishmania donovani)

Studies have explored the activity of this compound against Leishmania donovani, the causative agent of visceral leishmaniasis, a fatal disease if left untreated frontiersin.orgscielo.br. While some plant extracts containing isoquinoline (B145761) alkaloids from the Annonaceae family have shown activity against L. donovani promastigotes, specific detailed data on this compound's IC50 values against L. donovani promastigotes or amastigotes were not explicitly found in the search results scielo.brparasite-journal.orgrsdjournal.orgeurekaselect.com. However, the investigation of this compound's antileishmanial activity has been reported nih.govacs.org.

Trypanocidal Effects on Protozoan Life Stages (e.g., against Trypanosoma cruzi epimastigotes and trypomastigotes)

This compound has been evaluated for its activity against Trypanosoma cruzi, the parasite responsible for Chagas disease nih.govacs.orgscielo.org.co. In vitro studies demonstrated that this compound induced partial lysis (55%) in the trypomastigote forms of T. cruzi at a concentration of 0.79 mM scielo.org.co. The trypomastigote stage is the bloodstream form of the parasite and is sensitive to drug treatments ms-editions.cl. While detailed IC50 values for this compound against different T. cruzi life stages (epimastigotes, trypomastigotes, and amastigotes) were not consistently available across the search results, the reported partial lysis effect at a specific concentration indicates trypanocidal activity against trypomastigotes scielo.org.co.

Other studies on different compounds have shown varying activities against T. cruzi epimastigotes and trypomastigotes, highlighting the importance of evaluating effects on different life stages frontiersin.orgnih.govnih.govresearchgate.net. For instance, the anthracene-putrescine conjugate Ant4 showed strong trypanocidal effects on T. cruzi trypomastigotes with an IC50 of 460 nM, and also affected epimastigotes at higher concentrations frontiersin.org. Ivermectin has also been shown to affect the proliferation and survival of T. cruzi epimastigotes, amastigotes, and trypomastigotes nih.gov.

Exploratory In Vitro Assessments for Other Biological Modulations (e.g., antioxidant, anti-inflammatory, anticancer potential)

Beyond antiparasitic activity, this compound has been subject to exploratory in vitro assessments for other potential biological effects. Research suggests potential antioxidant, anti-inflammatory, and anticancer properties ontosight.ai. These potential activities are of interest due to this compound's alkaloid nature, as alkaloids are a class of compounds known for their diverse pharmacological effects ontosight.ai. While the search results mention these potential activities ontosight.ai, detailed research findings specifically on this compound's antioxidant, anti-inflammatory, or anticancer effects, including specific assay data or comparative results, were not extensively provided researchgate.netnih.govmdpi.comnih.govispub.commdpi.commdpi.comunand.ac.idfrontiersin.orgnih.gov.

Mechanistic Elucidation at the Cellular and Molecular Levels (e.g., enzyme interaction, cellular pathway modulation)

Information specifically detailing the cellular and molecular mechanisms of action of this compound is limited in the provided search results. While the potential for isoquinoline derivatives to inhibit certain enzymes or interact with receptors is mentioned in a general context ontosight.ai, specific enzyme targets or cellular pathways modulated by this compound were not clearly elucidated mdpi.comfrontiersin.orgucl.ac.uknih.govnih.govresearchgate.netresearchgate.net. Research into the mechanisms of action of other antiparasitic or biologically active compounds often involves studying enzyme interactions, modulation of cellular pathways, and effects on parasite-specific processes like polyamine transport or mitochondrial function scielo.org.coms-editions.clfrontiersin.orgnih.govnih.govnih.govresearchgate.netresearchgate.netmdpi.complos.org. For example, some trypanocidal compounds are believed to target enzymes like cysteine proteinases or interfere with polyamine transport systems essential for parasite survival scielo.org.coms-editions.clfrontiersin.org. Antileishmanial agents can induce apoptosis-like death or affect mitochondrial membrane potential in the parasite parasite-journal.orgplos.org. Further research is needed to specifically determine how this compound exerts its observed biological activities at the cellular and molecular levels.

Advanced Analytical Methodologies and Computational Studies of Pessoine

Integration and Analysis within Mass Spectrometry Databases (e.g., IQAMDB)

Mass spectrometry (MS) plays a crucial role in the identification and structural characterization of natural products, including alkaloids like Pessoine. The analysis of complex mixtures often requires comparison of experimental data with comprehensive spectral libraries. The IsoQuinoline (B145761) and Annonaceous Metabolites Data Base (IQAMDB) is a specialized spectral library that includes tandem mass spectra of isoquinoline alkaloids and other metabolites found in Annonaceous plants. mdpi.comnih.govnih.govdntb.gov.ua This database, available on public repositories such as GNPS (Global Natural Product Social Molecular Networking), comprises a significant number of tandem mass spectra, originating from in-house collections and contributions from research laboratories specializing in isoquinoline alkaloids. nih.govdntb.gov.ua The integration of this compound's mass spectrometry data within such databases, particularly IQAMDB, allows for its dereplication (identification of known compounds) in complex extracts through comparison of monoisotopic mass, MS/MS spectra, and retention times with reference standards. mdpi.com This approach accelerates the identification process and supports the annotation of compounds in metabolomic studies of plants known to contain isoquinoline alkaloids. nih.govnih.gov The IQAMDB, containing 320 tandem mass spectra at one point nih.gov, and later reported with 220 spectra of isoquinoline alkaloids and annonaceous metabolites , serves as a valuable resource for researchers working with this class of compounds.

Computational Chemistry and Molecular Modeling for Structural Insights and Interactions

Information specifically detailing the application of computational chemistry and molecular modeling techniques, such as quantum mechanical calculations, molecular docking, and molecular dynamics simulations, directly to this compound was not found in the consulted sources.

Quantum Mechanical Calculations

Specific research employing quantum mechanical calculations for this compound was not identified in the available literature.

Molecular Docking and Dynamics Simulations

Studies involving molecular docking and dynamics simulations specifically focused on this compound were not found in the consulted sources.

Development of Advanced Chromatographic Techniques for this compound Quantification and Purity Assessment

Specific research on the development of advanced chromatographic techniques tailored for the quantification and purity assessment of this compound was not detailed in the available literature. While general liquid chromatography-mass spectrometry (LC-MS) techniques are commonly used for analyzing natural products and complex samples thermofisher.comnih.govnih.gov, methods specifically optimized for this compound were not described in the provided search results.

Spectroscopic Fingerprinting and Chemometric Analysis of this compound-Containing Extracts

While spectroscopic methods, such as NMR and UV spectroscopy, were utilized in the initial structural elucidation of this compound acs.orgacs.orgnih.govcapes.gov.brird.fr, specific studies detailing the application of spectroscopic fingerprinting combined with chemometric analysis for characterizing this compound-containing extracts were not found in the consulted sources.

Future Research Trajectories and Translational Potential for Pessoine

Exploration of Uncharted Biosynthetic Routes and Metabolic Engineering of Pessoine

The biosynthesis of isoquinoline (B145761) alkaloids, including berbines like this compound, involves complex enzymatic pathways. This compound and spinosine (B1194846) are considered catecholic isoquinoline alkaloids and potentially unstable intermediates in biosynthesis. core.ac.uk Understanding the detailed biosynthetic route of this compound is an important area for future research.

Metabolic engineering offers a powerful approach to manipulate cellular pathways for increased production of desired compounds. lbl.govfrontiersin.org Significant advances have been made in the metabolic engineering of benzylisoquinoline alkaloids (BIAs), a broader class that includes isoquinolines, particularly in yeast strains for producing compounds like (S)-reticuline, a key biosynthetic intermediate. nih.gov These developments highlight the potential for applying similar metabolic engineering strategies to this compound biosynthesis. Exploring heterologous biosynthesis pathways in suitable host organisms, such as Escherichia coli or Saccharomyces cerevisiae, could lead to more efficient and controlled production of this compound, overcoming limitations associated with extraction from natural sources. lbl.govnih.gov Research could focus on identifying and characterizing the specific enzymes involved in the late stages of this compound biosynthesis and engineering these enzymes or pathways into microbial hosts.

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action for this compound

While initial research suggests potential antioxidant, anti-inflammatory, and anticancer activities for this compound, the specific biological targets and detailed mechanisms underlying these effects are not fully elucidated. ontosight.ai Alkaloids, in general, are known to interact with various enzymes and receptors in the body, which could explain their diverse therapeutic potential. ontosight.ai Future research should prioritize the identification of the precise molecular targets that this compound interacts with to exert its biological effects.

Techniques such as phenotypic assays, followed by reverse chemical genetics and proteomic approaches, can be employed to decipher the mechanisms of action and identify direct targets. nih.gov Comparing the mechanisms of action of this compound to structurally similar isoquinoline derivatives with known biological activities could also provide valuable insights. naturalproducts.net For instance, some isoquinoline derivatives have been studied for their ability to inhibit specific enzymes or interact with receptors. ontosight.ai Further investigation into how this compound interacts at a molecular level with potential targets is essential for understanding its pharmacological profile and translational potential.

Development of Innovative Analytical and Bioassay-Guided Fractionation Methodologies for this compound and its Metabolites

Effective isolation, purification, and characterization of this compound and its potential metabolites are critical for both basic research and potential drug development. Traditional fractionation techniques separate compounds based on physical or chemical properties. preomics.comresearchgate.net Liquid chromatography (LC), often coupled with mass spectrometry (LC-MS), is a powerful analytical tool for separating, identifying, and quantifying a wide range of compounds, including alkaloids. preomics.comingentaconnect.com LC-NMR and LC-MS have been utilized in studies of isoquinoline alkaloid biosynthesis. ingentaconnect.com

Future research should focus on developing more innovative and efficient analytical methodologies specifically tailored for this compound and its potentially low-abundance metabolites. This could involve optimizing existing techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with advanced mass spectrometry (MS) detectors for increased sensitivity and specificity. Bioassay-guided fractionation, where fractions are tested for biological activity during the separation process, can help in the targeted isolation of active compounds, including metabolites that might also possess biological relevance. researchgate.net The development of standardized and highly reproducible analytical methods is crucial for quantitative analysis and comparative studies of this compound from different sources or produced via engineered pathways.

Table 1: Examples of Analytical and Fractionation Techniques

| Technique | Principle of Separation | Application for this compound Research |

| Liquid Chromatography (LC) | Separation based on chemical properties | Isolation and purification of this compound and metabolites. preomics.com |

| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio | Identification and quantification of this compound and metabolites. preomics.com |

| LC-MS | Coupled separation and detection | Comprehensive analysis of complex alkaloid mixtures. preomics.comingentaconnect.com |

| LC-NMR | Coupled separation and NMR spectroscopy | Structural elucidation of isolated compounds. ingentaconnect.com |

| Bioassay-Guided Fractionation | Activity testing during separation | Targeted isolation of biologically active this compound and metabolites. researchgate.net |

| Subcellular Fractionation | Separation based on cellular localization | Studying the distribution of this compound within cells. preomics.com |

Strategic Implications of this compound Research for Drug Discovery and Chemical Probe Development (non-clinical scope)

Research into this compound holds strategic implications for drug discovery and the development of chemical probes. While this section focuses on the non-clinical scope, understanding this compound's fundamental properties and interactions is a critical prerequisite for any potential clinical application.

This compound's unique isoquinolinoisoquinoline structure and observed biological activities make it a potential lead compound for the development of new therapeutic agents. ontosight.ai The insights gained from studying its biosynthesis, targets, and mechanisms of action can inform the rational design of novel molecules with enhanced potency, selectivity, and desirable pharmacological properties. the-scientist.com

Furthermore, this compound or its derivatives could serve as valuable chemical probes to investigate specific biological pathways or targets. eubopen.orgnih.govmskcc.org Chemical probes are highly validated tools used to decipher the biology of their targets and can be instrumental in phenotypic assays and as starting points for medicinal chemistry efforts. eubopen.org Developing this compound-based chemical probes could provide researchers with new tools to study the biological processes that this compound influences, contributing to a deeper understanding of the underlying biology. mskcc.org The development of such probes requires rigorous characterization of their selectivity and activity. eubopen.org

The exploration of this compound's potential in drug discovery and chemical probe development aligns with the broader interest in natural products as sources of novel bioactive compounds. nih.govresearchgate.netiajpr.com The knowledge gained from this compound research can contribute to the identification of new target classes or the development of innovative chemical scaffolds for therapeutic intervention.

Table 2: Potential Strategic Implications (Non-Clinical)

| Research Area | Strategic Implication |

| Biosynthesis and Metabolic Engineering | Potential for sustainable and scalable production of this compound. |

| Biological Targets and Mechanisms of Action | Identification of novel pathways or proteins for therapeutic intervention. nih.gov |

| Analytical and Fractionation Methodologies | Improved tools for isolating and characterizing bioactive compounds. preomics.comresearchgate.net |

| Structural Insights | Basis for rational design of novel molecules with improved properties. the-scientist.com |

| This compound as a Lead Compound | Starting point for developing new drugs with potential therapeutic applications. ontosight.ai |

| This compound as a Chemical Probe | Tool for investigating specific biological targets and pathways. eubopen.orgmskcc.org |

Q & A

Basic Research Questions

Q. How can researchers formulate a structured research question to investigate Pessoine’s biochemical mechanisms?

- Methodological Framework : Use the P-E/I-C-O model to define:

- Population (e.g., cell lines, animal models, or human cohorts exposed to this compound).

- Exposure/Intervention (e.g., dosage, administration routes).

- Comparison/Control (e.g., placebo groups or alternative compounds).

- Outcome (e.g., molecular pathways, toxicity thresholds, or therapeutic efficacy).

- Implementation : Create "shell tables" to map variables (e.g., dose-response relationships) and validate feasibility through pilot studies .

Q. What experimental design principles ensure reproducibility in this compound studies?

- Key Steps :

- Detail synthesis protocols (e.g., solvent systems, purity validation via NMR/HPLC).

- Report environmental conditions (e.g., temperature, pH) influencing this compound’s stability.

- Include supplementary materials for replication (e.g., spectral data, raw datasets) .

- Data Management : Use standardized formats (e.g., .csv for dose-response curves) and metadata tags for traceability.

Q. How to optimize data collection for this compound’s pharmacokinetic studies?

- Strategies :

- Surveys : Use Likert scales to quantify researcher-reported variability in experimental outcomes (e.g., bioavailability discrepancies).

- Documentary Analysis : Aggregate historical data from repositories (e.g., PubChem, ClinicalTrials.gov ) to identify trends.

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported therapeutic vs. toxic effects?

- Analytical Workflow :

Conduct meta-analysis to harmonize heterogeneous datasets (e.g., subgroup analysis by dosage or model organism).

Apply sensitivity analysis to isolate confounding variables (e.g., solvent interactions, genetic polymorphisms).

Validate hypotheses using in silico simulations (e.g., molecular docking to predict off-target binding) .

- Case Study : A 2024 study reconciled this compound’s cardiotoxicity in murine models by controlling for dietary confounders .

Q. What interdisciplinary methodologies enhance this compound’s mechanistic studies?

- Integration Techniques :

- Combine cheminformatics (e.g., QSAR models) with transcriptomic profiling to map structure-activity relationships.

- Use machine learning to predict this compound’s metabolite interactions from high-throughput screening data.

Q. How to design longitudinal studies assessing this compound’s chronic exposure impacts?

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Secure longitudinal biospecimen banks (e.g., plasma samples at 0/6/12-month intervals).

- Ethical Compliance : Obtain IRB approval for human cohorts and adhere to ARRIVE guidelines for animal studies.

- Novelty : Focus on understudied endpoints (e.g., epigenetic modifications or microbiome shifts) .

Data Analysis and Reporting Standards

Q. What statistical methods address this compound’s non-linear dose-response relationships?

- Tools :

- Non-parametric tests (e.g., Kruskal-Wallis for skewed distributions).

- Bayesian hierarchical models to account for inter-study variability.

Q. How to ensure transparency in this compound’s negative/null results?

- Guidelines :

- Pre-register hypotheses on platforms like Open Science Framework.

- Report effect sizes with confidence intervals, avoiding selective outcome highlighting.

- Archive raw data in FAIR-aligned repositories (e.g., Zenodo) .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.